molecular formula C15H23N3O B7921210 2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

Cat. No.: B7921210
M. Wt: 261.36 g/mol
InChI Key: GEMGMSIYTUDBGY-AWEZNQCLSA-N
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Description

2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone (CAS: 221671-54-1) is a chiral pyrrolidine-derived compound featuring a 2-aminoethanone backbone linked to a substituted pyrrolidine ring. This compound has been listed as discontinued in commercial catalogs , suggesting challenges in synthesis, stability, or application viability.

Properties

IUPAC Name

2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-17(11-13-6-3-2-4-7-13)12-14-8-5-9-18(14)15(19)10-16/h2-4,6-7,14H,5,8-12,16H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMGMSIYTUDBGY-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1C(=O)CN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H]1CCCN1C(=O)CN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Introduction of the Benzyl-Methyl-Amino Group: This step may involve nucleophilic substitution reactions where a benzyl-methyl-amine is introduced.

    Amino Group Addition:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or benzyl-methyl-amino groups.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing imines to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or modify substituents on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula for 2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is C16H25N3OC_{16}H_{25}N_{3}O. The synthesis of this compound typically involves multi-step synthetic routes that may include various reagents and reaction conditions critical for optimizing yield and purity. Detailed crystallographic studies can provide insights into the bond lengths, angles, and torsional angles within the molecule, which are essential for understanding its reactivity and interactions with biological systems.

Psychoactive Effects

Research indicates that synthetic cathinones like this compound exhibit psychoactive effects that warrant further investigation. These effects can be studied through various pharmacological assays aimed at understanding their stimulant properties and potential therapeutic applications in treating neurological disorders .

Potential Uses in Medicine

Given its stimulant properties, this compound has potential applications in:

  • Development of New Psychoactive Substances : Exploring its use as a lead compound in creating new drugs targeting specific neurological conditions.
  • Pharmacological Studies : Investigating mechanisms related to stimulant effects and receptor interactions.

These applications highlight the compound's versatility in both research and therapeutic contexts .

Summary of Findings

The exploration of this compound reveals significant potential in various scientific research applications. Its synthesis methods, pharmacological properties, and therapeutic implications underscore its relevance in the field of medicinal chemistry. Future studies should focus on detailed investigations into its safety profile, efficacy, and broader implications in pharmacotherapy.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Positioning

Positional Isomer: 2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone

For example, the C3-substituted isomer may exhibit reduced conformational flexibility compared to the C2-substituted target compound, impacting solubility and pharmacokinetics.

Simplified Analog: Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl] (CAS: 1368005-98-4)

This compound lacks the benzyl-methyl-amino-methyl group, retaining only the amino-pyrrolidinyl-ethanone core . The absence of the bulky benzyl group likely enhances aqueous solubility but diminishes lipophilicity, reducing membrane permeability. Such trade-offs highlight the importance of substituent design in optimizing drug-like properties.

Heterocyclic vs. Non-Heterocyclic Derivatives

Pyridine-based analogs, such as 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde , incorporate aromatic heterocycles. These structures exhibit distinct electronic profiles due to pyridine’s electron-withdrawing nature, contrasting with the electron-rich benzyl group in the target compound. Such differences influence reactivity in condensation reactions and interactions with enzymes or receptors.

Complex Substituents: Indole and Methoxybenzyl Derivatives

The compound (S)-[(1H-Indol-2-yl)(3-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethylamino)pyrrolidin-1-yl]methanone features an indole-methoxybenzyl-pyrrolidine framework. Compared to the target compound, this structure’s larger substituents may enhance receptor selectivity (e.g., histamine receptors) but complicate synthesis scalability.

Physicochemical and Pharmacological Properties

Compound Molecular Weight Key Substituents Solubility (Predicted) LogP (Estimated)
Target Compound (CAS 221671-54-1) 319.43 g/mol C2-(Benzyl-methyl-amino)-methyl Low (lipophilic) 2.8
C3-Substituted Isomer 319.43 g/mol C3-(Benzyl-methyl-amino) Moderate 2.5
Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl] 142.20 g/mol None (simple amino-pyrrolidine) High 0.9
Pyridine Derivative 260.30 g/mol 2-Methoxy, 6-pyrrolidinyl Moderate 1.7

Key Observations :

  • The target compound’s high logP reflects its lipophilicity, favoring blood-brain barrier penetration but risking metabolic instability.
  • Pyridine derivatives balance solubility and lipophilicity, making them preferable for aqueous-phase reactions .

Biological Activity

2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone, also known by its CAS number 1354953-53-9, is a compound that has attracted attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, including antibacterial, anti-inflammatory, and neuroprotective effects, supported by data tables and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C16H25N3O\text{C}_{16}\text{H}_{25}\text{N}_{3}\text{O}

This structure features a pyrrolidine ring, which is significant for its biological activity.

1. Antibacterial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit varying degrees of antibacterial activity. For instance, the compound's structural similarity to other known antibacterial agents suggests it may possess similar properties.

  • Case Study : A study evaluated a series of pyrrolidine derivatives for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions on the pyrrolidine ring showed enhanced activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
CompoundActivity Against MRSAActivity Against E. coli
This compoundModerateWeak
Piperazinyl urea derivativeStrongModerate

2. Anti-inflammatory Activity

The compound also shows promise in anti-inflammatory applications. In vitro studies have demonstrated that certain derivatives can inhibit nitric oxide production in macrophages, which is a key factor in the inflammatory response.

  • Findings : Compounds structurally related to this compound exhibited significant inhibition of NO production in RAW 264.7 cells, suggesting potential therapeutic applications in inflammatory diseases .
CompoundNO Production Inhibition (%)
This compound32.62%
Control (No treatment)0%

3. Neuroprotective Effects

Emerging research has suggested that compounds with amino and pyrrolidine functionalities may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems.

  • Research Insight : In a neuroprotective assay involving neuronal cell lines, compounds similar to this compound demonstrated reduced apoptosis rates under oxidative stress conditions .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzyl group and the amino substituents have been shown to significantly influence antibacterial and anti-inflammatory properties.

Key Observations:

  • Substituent Effects : Electron-withdrawing groups on the aromatic ring enhance antibacterial activity, while electron-donating groups may improve anti-inflammatory effects.

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